molecular formula C8H7NO3S B154098 Tosyl isocyanate CAS No. 4083-64-1

Tosyl isocyanate

Cat. No.: B154098
CAS No.: 4083-64-1
M. Wt: 197.21 g/mol
InChI Key: VLJQDHDVZJXNQL-UHFFFAOYSA-N
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Description

Tosyl isocyanate, also known as p-toluenesulfonyl isocyanate, is a colorless liquid with the chemical formula CH₃C₆H₄SO₂NCO. It is known for its high reactivity, particularly with water and basic or protic solvents. This compound is widely used in organic synthesis due to its ability to introduce the tosyl group into various molecules, enhancing their reactivity and stability .

Mechanism of Action

Target of Action

Tosyl isocyanate (p-Toluenesulfonyl isocyanate) is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms present in various compounds . This makes it useful as a scavenger for water and other isocyanate reactive groups .

Mode of Action

This compound interacts with its targets through a process known as derivatization . This involves the reaction of this compound with active hydrogen atoms to form new compounds . For instance, it undergoes a palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides .

Biochemical Pathways

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . This compound participates in these reactions, affecting the biochemical pathways involved in polymer formation .

Pharmacokinetics

It’s known that this compound is a liquid with a density of 1291 g/mL at 25 °C (lit) . It has a boiling point of 144 °C/10 mmHg (lit.) and a vapor pressure of 1 mmHg at 100 °C . These properties may influence its bioavailability and distribution in a system.

Result of Action

The result of this compound’s action is the formation of new compounds through derivatization . For example, it has been used as a derivatization reagent in the determination of 3-α-hydroxy tibolone in human plasma by LC-MS/MS . It’s also used in the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products by HPLC .

Action Environment

The action of this compound can be influenced by environmental factors. It reacts violently with water and with basic and protic solvents . Therefore, reactions involving this compound should be carried out with care and only in a fumehood . It is easily soluble in inert media such as chlorinated, aromatic, and ethereal solvents , which can affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosyl isocyanate can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-toluenesulfonyl chloride with potassium cyanate in the presence of a phase transfer catalyst. This method allows for the efficient production of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Tosyl isocyanate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tosyl isocyanate is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the isocyanate and sulfonyl groups, which enhance its reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-methyl-N-(oxomethylidene)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJQDHDVZJXNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027558
Record name p-Toluenesulphonyl isocyanate
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Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS]
Record name Benzenesulfonyl isocyanate, 4-methyl-
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CAS No.

4083-64-1
Record name p-Toluenesulfonyl isocyanate
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Record name 4-Methylbenzenesulfonyl isocyanate
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Record name Benzenesulfonyl isocyanate, 4-methyl-
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Record name p-Toluenesulphonyl isocyanate
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Record name p-toluenesulphonyl isocyanate
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Record name 4-METHYLBENZENESULFONYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reactive site in Tosyl Isocyanate?

A1: The isocyanate functional group (-N=C=O) is the primary site of reactivity in this compound. This group exhibits electrophilicity at the carbon atom, making it susceptible to nucleophilic attack.

Q2: How does this compound interact with epoxides?

A2: this compound reacts with epoxides via ring-opening reactions. This reaction can be catalyzed by organocatalysts and trialkylboranes to produce polyurethanes. [] This methodology offers a new route to polyurethanes free from typical side products. []

Q3: What is the role of this compound in ring-opening polymerization (ROP)?

A3: this compound acts as an end-group modifier in ROP. It can transform hydroxyl-terminated polymers into tosylcarbamate anions, initiating the ROP of N-sulfonyl aziridines. This enables the synthesis of well-defined block copolymers like poly(e-caprolactone)-block-polysulfonamide. []

Q4: How does this compound react with propargylic alcohols?

A4: this compound undergoes domino cyclization with propargylic alcohols in the presence of a copper catalyst. This reaction yields oxazolidinones with moderate to excellent yields. [] Ruthenium complexes bearing tetradentate nitrogen-phosphorus ligands also catalyze this reaction, favoring the formation of exo-isomers. []

Q5: Can this compound be used to synthesize heterocyclic compounds?

A5: Yes, this compound is a valuable reagent for synthesizing a variety of heterocyclic compounds. For example, it reacts with 5-amino-4-cyanoformimidoylimidazoles to yield 6-amidino-2-oxopurines in almost quantitative yields. [] It also participates in diene-transmissive hetero-Diels-Alder reactions with cross-conjugated 1-azatrienes (3-1-azadendralenes) to produce hexahydroquinazolin-2-ones and hexahydrobenzothiazine-2-imines. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H7NO3S, and its molecular weight is 197.23 g/mol. []

Q7: What is the stability of this compound?

A7: this compound is sensitive to moisture and basic conditions, leading to polymerization. [] Therefore, storage under anhydrous conditions in a cool, dry place is crucial. It is essential to avoid contact with protic, basic, or organometallic materials. []

Q8: Does this compound participate in palladium-catalyzed reactions?

A8: Yes, this compound is involved in palladium-catalyzed allylic substitution reactions. Reacting allylic alcohols with this compound, followed by palladium catalysis, produces N-tosyl (E)-allylic amines with high regio- and stereoselectivity. [, ] The substitution occurs preferentially at the gamma-position of the allylic alcohol. [, ]

Q9: Have computational methods been used to study reactions involving this compound?

A9: Yes, computational methods, such as CNDO/2 calculations, have been employed to investigate the cycloaddition reactivity of this compound. For instance, studies on its reaction with pyridine N-oxides suggest that the initial interaction might be governed by coulombic attraction. []

Q10: Are there computational studies to understand the regioselectivity of this compound reactions?

A10: DFT calculations have been used to explain the regioselectivity observed in palladium-catalyzed allylic substitution reactions involving this compound. [] These studies suggest that the preference for substitution at the branched allylic terminus is related to the relative stability of reaction intermediates. []

  • Organic Synthesis: As a versatile reagent for constructing various heterocyclic compounds and functional groups. [, , , , , ]
  • Polymer Chemistry: In the synthesis of polyurethanes and block copolymers via ring-opening polymerization. [, ]
  • Organometallic Chemistry: As a substrate in palladium-catalyzed allylic substitution reactions. [, , ]

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